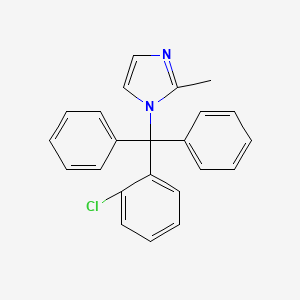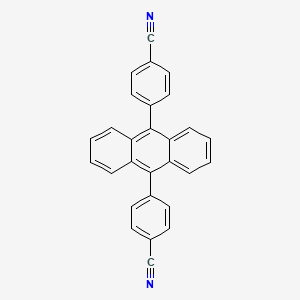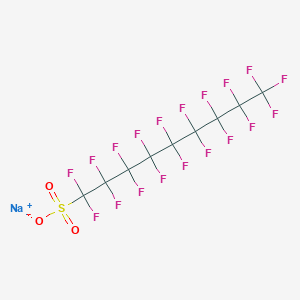
Sodium perfluorononanesulfonate
Overview
Description
Sodium perfluorononanesulfonate, also known as perfluorononanesulfonic acid (PFNS), sodium salt, is a chemical compound with the molecular formula C9F19O3S.Na . It is known for its unique properties and finds versatile applications in scientific research, including fields like nanotechnology, surface chemistry, and environmental studies.
Molecular Structure Analysis
The molecular structure of Sodium perfluorononanesulfonate consists of a long chain of carbon atoms fully substituted with fluorine atoms, with a sulfonic acid group at one end . The average mass of the molecule is 550.137 Da .Physical And Chemical Properties Analysis
Sodium perfluorononanesulfonate is a surfactant used in environmental testing procedures . It has a molecular weight of 572.12 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Environmental Presence and Impact
Sodium perfluorononanesulfonate (SPNS) belongs to a broader class of chemicals known as perfluorinated compounds (PFCs), which have been widely studied for their presence in various environmental matrices and potential impacts. Research has shown that perfluorooctanesulfonate (PFOS), a closely related compound, and other fluorochemicals are persistent environmental pollutants found globally in human blood, wildlife tissues, and different environmental compartments such as water and sediment (Kannan et al., 2004). These compounds, including SPNS, are known for their high persistence and potential bioaccumulation.
Analytical Method Development
Significant research efforts have been directed towards developing analytical methods for detecting PFCs in biological and environmental samples. For instance, a method for measuring trace levels of various PFCs in human serum and milk has been established, indicating the widespread human exposure to these compounds (Kuklenyik et al., 2004). These methods are critical for monitoring human and environmental exposure to SPNS and related compounds.
Water Treatment and Contamination
Studies have also focused on the fate of PFCs like SPNS in drinking water treatment processes. It's been found that some treatment methods, like activated carbon filtration, can effectively remove PFCs from water, highlighting the significance of appropriate water treatment technologies in mitigating PFC contamination (Takagi et al., 2011).
Environmental Fate and Degradation
Research on the environmental degradation of novel fluorosurfactants like SPNS is ongoing. A study focusing on the degradability of such compounds under specific conditions provides insights into their environmental fate and the formation of fluorinated intermediates, which is crucial for understanding their long-term environmental impact (Liu et al., 2022).
Global Distribution and Trends
The global distribution and temporal trends of PFCs, including compounds similar to SPNS, have been investigated in various studies. These research efforts reveal the widespread presence of these chemicals in different environmental settings and their persistence over time (Olsen et al., 2017).
Human Exposure and Health Implications
Investigations into the levelsof PFCs in human samples, such as blood and liver, have been conducted to understand the extent of human exposure and potential health implications. These studies have found that PFCs, including compounds similar to SPNS, are detectable in human tissues, indicating widespread exposure across different populations (Olsen et al., 2004).
properties
IUPAC Name |
sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF19O3S.Na/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)32(29,30)31;/h(H,29,30,31);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBQJWNHEORPRL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F19NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893308 | |
| Record name | Sodium Perfluorononanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium perfluorononanesulfonate | |
CAS RN |
98789-57-2 | |
| Record name | Sodium Perfluorononanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline](/img/no-structure.png)

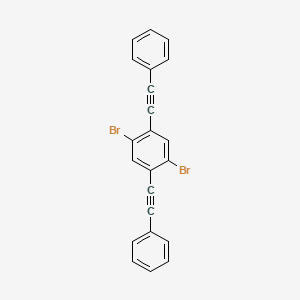
![5,6-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3333388.png)
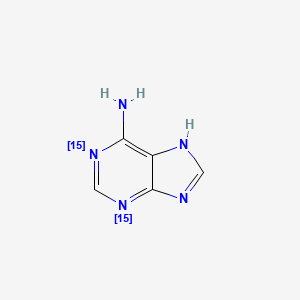


![1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3333416.png)
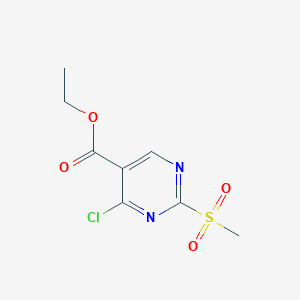
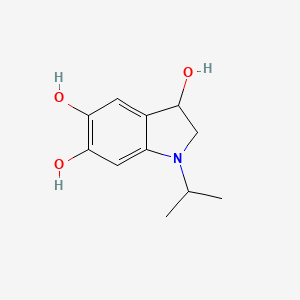

![(R)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B3333435.png)
